molecular formula C28H48O5 B12080702 24-epi-Castasterone

24-epi-Castasterone

Cat. No.: B12080702
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-epi-Castasterone involves multiple steps, including the hydroxylation and oxidation of sterol precursors. One common synthetic route starts with the precursor campesterol, which undergoes several hydroxylation and oxidation reactions to form this compound . The reaction conditions typically involve the use of specific enzymes or chemical reagents to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advances in biotechnology and synthetic biology may offer potential methods for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: 24-epi-Castasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolic pathways in plants .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure the desired transformations .

Major Products: The major products formed from the reactions of this compound include other brassinosteroids and their derivatives. These products play significant roles in regulating plant growth and development .

Scientific Research Applications

24-epi-Castasterone has numerous scientific research applications across various fields:

Biology: In biology, this compound is crucial for understanding plant physiology and development. It is used to study the mechanisms of plant growth, stress responses, and hormone signaling pathways .

Medicine: Although primarily studied in plants, brassinosteroids like this compound have shown potential in medical research for their anti-inflammatory and anticancer properties .

Industry: In agriculture, this compound is used to enhance crop yield and stress tolerance. It is also explored for its potential in developing bio-based products and sustainable agricultural practices .

Comparison with Similar Compounds

  • Brassinolide
  • 24-epibrassinolide
  • 28-homobrassinolide
  • 28-norbrassinolide

Comparison: 24-epi-Castasterone is unique among brassinosteroids due to its specific hydroxylation pattern and stereochemistry. While other brassinosteroids like brassinolide and 24-epibrassinolide share similar functions, this compound has distinct structural features that influence its biological activity and potency .

Properties

IUPAC Name

17-(3,4-dihydroxy-5,6-dimethylheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861030
Record name 2,3,22,23-Tetrahydroxyergostan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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